![molecular formula C6H4N4O3 B12919308 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole CAS No. 5019-55-6](/img/structure/B12919308.png)
3-(5-Nitro-2-furyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitro-2-furyl)-4H-1,2,4-triazole is a compound belonging to the class of nitrofurans, which are characterized by a furan ring bearing a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole typically involves the nitration of azoles. One common method is the electrophilic nitration of aromatic compounds using nitric acid or a sulfuric-nitric acid mixture . Other nitrating agents such as acetylnitrate, nitrogen dioxide, and nitronium tetrafluoroborate can also be used . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Nitro-2-furyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Nitro-2-furyl)-4H-1,2,4-triazole has been extensively studied for its antimicrobial properties. It has shown activity against a range of bacteria, fungi, and algae . In medicinal chemistry, it is explored for its potential as an anti-Helicobacter pylori agent . Additionally, its derivatives are being investigated for their anticancer properties due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Wirkmechanismus
The mechanism of action of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole involves the inhibition of key enzymes and disruption of cellular processes. It targets proteins such as aldose reductase, which plays a role in various metabolic pathways . The compound’s nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole
- 5-(5-Nitro-2-furyl)-1,2,4-oxadiazole
- 3-(5-Nitro-2-furyl)acrylic acid
Uniqueness
Compared to similar compounds, 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole exhibits unique structural features that contribute to its distinct biological activities. Its triazole ring enhances its stability and allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Eigenschaften
CAS-Nummer |
5019-55-6 |
---|---|
Molekularformel |
C6H4N4O3 |
Molekulargewicht |
180.12 g/mol |
IUPAC-Name |
5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H4N4O3/c11-10(12)5-2-1-4(13-5)6-7-3-8-9-6/h1-3H,(H,7,8,9) |
InChI-Schlüssel |
OHEIGDXIMWTXGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.